2-Allylphenyl acetate
Overview
Description
2-Allylphenyl acetate is an organic compound with the molecular formula C₁₁H₁₂O₂. It is characterized by the presence of an ester group and an allyl group attached to a phenyl ring. This compound is known for its pleasant fruity, honey-like odor, making it valuable in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Allylphenyl acetate can be synthesized through the acetylation of 2-allylphenol. The process involves the reaction of 2-allylphenol with acetic anhydride in the presence of a catalyst such as 4-N,N-dimethylaminopyridine (DMAP) in dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Allylphenyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, yielding allyl alcohol and phenylacetic acid under acidic or basic conditions.
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products:
Hydrolysis: Allyl alcohol and phenylacetic acid.
Oxidation: Epoxides or alcohols.
Substitution: Various substituted phenyl acetates.
Scientific Research Applications
2-Allylphenyl acetate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of functionalized indoles via palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide.
Biology: The compound and its derivatives exhibit antifungal properties, making them potential candidates for agricultural fungicides.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals, particularly in the synthesis of indole-based drugs.
Industry: Its pleasant odor makes it valuable in the fragrance industry, where it is used as a fragrance ingredient.
Mechanism of Action
The mechanism of action of 2-allylphenyl acetate and its derivatives varies depending on the application:
Antifungal Activity: The compound inhibits the growth of fungi such as Phytophthora cinnamomi by interfering with the fungal cell membrane or metabolic pathways.
Chemical Reactions: In synthetic chemistry, the compound acts as a reactant or intermediate, participating in various catalytic cycles and reaction pathways.
Comparison with Similar Compounds
Allyl phenylacetate (CAS 1797-74-6): A natural product found in mango, known for its fruity odor.
2-Allylphenol (CAS 1745-81-9): A related compound with similar structural features but different functional groups.
Uniqueness: 2-Allylphenyl acetate is unique due to its combination of an ester and allyl group, which imparts distinct chemical reactivity and fragrance properties. Its versatility in synthetic applications and potential as a fragrance ingredient further distinguishes it from similar compounds.
Properties
IUPAC Name |
(2-prop-2-enylphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-6-10-7-4-5-8-11(10)13-9(2)12/h3-5,7-8H,1,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUIUFBTAZTATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284481 | |
Record name | 2-Allylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4125-54-6 | |
Record name | Phenol, acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Allylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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